Sodium 5-hydroxynaphthalene-1-sulphonate

Description

BenchChem offers high-quality Sodium 5-hydroxynaphthalene-1-sulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 5-hydroxynaphthalene-1-sulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

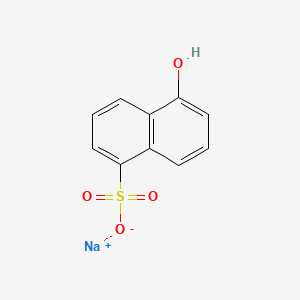

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;5-hydroxynaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S.Na/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQLBKMVMXBGRC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202542 | |

| Record name | Sodium 5-hydroxynaphthalene-1-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5419-77-2, 79873-34-0 | |

| Record name | Sodium 5-hydroxynaphthalene-1-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005419772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 5-hydroxy-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079873340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 5-hydroxy-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 5-hydroxynaphthalene-1-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-hydroxynaphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sodium 5-hydroxynaphthalene-1-sulphonate chemical properties

An In-depth Technical Guide to the Chemical Properties of Sodium 5-hydroxynaphthalene-1-sulphonate

Abstract: This technical guide provides a comprehensive overview of the core chemical properties of Sodium 5-hydroxynaphthalene-1-sulphonate (CAS No. 5419-77-2). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical characteristics, synthesis, chemical reactivity, and analytical characterization. By integrating established scientific principles with practical, field-proven insights, this guide serves as an essential resource for utilizing this versatile chemical intermediate. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols for key analytical procedures.

Introduction

Sodium 5-hydroxynaphthalene-1-sulphonate, also known as Sodium 1-naphthol-5-sulfonate or L Acid Sodium Salt, is a significant fine chemical intermediate.[1] Its molecular structure, featuring a naphthalene core functionalized with both a hydroxyl (-OH) and a sulfonic acid salt (-SO₃Na) group, imparts a unique combination of reactivity and solubility, making it a valuable precursor in various synthetic applications.[2] Historically, its primary use has been in the manufacturing of azo dyes and pigments.[3][4] However, the presence of the naphthol and sulfonate moieties also makes it a compound of interest for researchers in medicinal chemistry and materials science. Sulfonate salts are frequently employed in drug development to improve the solubility and stability of active pharmaceutical ingredients (APIs), although their use requires careful consideration of potential genotoxic impurities.[5] This guide aims to provide a detailed exploration of the chemical properties of Sodium 5-hydroxynaphthalene-1-sulphonate to support its application in advanced research and development.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its effective application. This section outlines the key characteristics of Sodium 5-hydroxynaphthalene-1-sulphonate.

General Properties

The fundamental identifiers and properties of Sodium 5-hydroxynaphthalene-1-sulphonate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5419-77-2 | [6],[7],[1] |

| Molecular Formula | C₁₀H₇NaO₄S | [6],[7],[1] |

| Molecular Weight | 246.21 g/mol | [6],[7],[1] |

| Appearance | Pale Yellow to Pale Green Solid | [6],[8] |

| Melting Point | >280 °C (decomposes) | [6],[1] |

| pKa (of free acid) | ~2.0 (for sulfonic acid group) | [6] |

Structure

The molecular structure consists of a naphthalene ring system substituted at the C1 and C5 positions.

Caption: Structure of Sodium 5-hydroxynaphthalene-1-sulphonate.

Solubility Profile

The compound is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1][6] The corresponding free acid, 5-hydroxynaphthalene-1-sulfonic acid, is very soluble in water.[9] The sodium salt form is expected to have significant aqueous solubility, which can be further enhanced by the hydrophilic nature of the hydroxyl and sulfonate groups. Precise quantitative solubility data in common laboratory solvents is not widely published.

Protocol: Determination of Quantitative Solubility

This protocol outlines a standard method for determining the solubility of the compound in a given solvent system (e.g., water, ethanol, buffered solutions).

-

Preparation: Add an excess amount of Sodium 5-hydroxynaphthalene-1-sulphonate to a known volume of the solvent in a sealed vial. The excess solid is necessary to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. A shaking water bath or orbital shaker is ideal.

-

Phase Separation: Centrifuge the vial at high speed to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC (see Section 4.2).

-

Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

Stability and Storage

The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][8] Therefore, it should be stored in a tightly sealed container in a dry environment, preferably in a desiccator or under an inert atmosphere. For long-term storage, refrigeration at -20°C is recommended.[1][6] From a chemical stability perspective, the sulfonate group is robust and resistant to hydrolysis under neutral to alkaline conditions.[10] However, in strongly acidic conditions, the salt can be protonated to its sulfonic acid form.[10]

Synthesis and Manufacturing

Sodium 5-hydroxynaphthalene-1-sulphonate is typically produced through multi-step chemical synthesis. A common industrial method involves the alkali fusion of a disulfonated naphthalene precursor.

Industrial Synthesis Route

A patented method describes the production from disodium 1,5-naphthalenedisulfonate.[3] The process involves reacting this precursor with a concentrated sodium hydroxide (caustic soda) solution under high temperature and pressure. This nucleophilic aromatic substitution reaction replaces one of the sulfonate groups with a hydroxyl group.

Caption: Industrial synthesis workflow for Sodium 5-hydroxynaphthalene-1-sulphonate.[3]

Alternative Laboratory Routes

The free acid form, 5-hydroxynaphthalene-1-sulfonic acid, can also be prepared from 1-naphthylamine-5-sulfonic acid. This process involves diazotization of the amino group, followed by hydrolysis of the resulting diazonium salt to a hydroxyl group.[9]

Chemical Reactivity and Mechanistic Insights

The reactivity of Sodium 5-hydroxynaphthalene-1-sulphonate is governed by its three key features: the electron-rich naphthalene ring, the activating hydroxyl group, and the deactivating, water-solubilizing sulfonate group.

Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating group, directing electrophiles primarily to the ortho and para positions. The sulfonate group is a deactivating group.

-

Diazo Coupling: This is a characteristic reaction for activated aromatic compounds like naphthols. The compound readily couples with diazonium salts to form azo dyes. Coupling typically occurs at the 2-position (ortho to the -OH group). However, with highly reactive diazonium salts, coupling can also occur at the 4-position (para to the -OH group).[9]

-

Further Sulfonation: Treatment with a strong sulfonating agent can introduce additional sulfonate groups onto the ring, leading to disulfonic acids like 1-hydroxynaphthalene-2,5-disulfonic acid.[9]

Reactions of the Functional Groups

-

Alkali Fusion: Under harsh conditions, such as fusion with sodium hydroxide at high temperatures, the sulfonate group can be substituted by a hydroxyl group, yielding 1,5-dihydroxynaphthalene.[9] This demonstrates the greater lability of the sulfonate group compared to the C-C bonds of the ring.

Caption: Key chemical reactions of the 5-hydroxynaphthalene-1-sulfonic acid core.[9]

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity, purity, and structure of the compound.

Elemental and Functional Group Analysis

Protocol: Sodium Fusion Test for Sulfur Detection

This classical qualitative test is used to identify the presence of sulfur in an organic compound by converting it to inorganic sodium sulfide.[11]

-

Fusion: Place a small, dry piece of sodium metal into a fusion tube and heat gently until it melts. Add a small amount of the sample directly onto the molten sodium.

-

Heating: Heat the tube gently at first, then strongly until it is red hot for 1-2 minutes.

-

Quenching: Plunge the red-hot tube into a porcelain dish containing ~10 mL of distilled water. Cover the dish immediately with an asbestos sheet to contain any splashing.

-

Extraction: Crush the tube with a glass rod, boil the mixture for 5 minutes, and filter to obtain the sodium fusion extract.

-

Detection: To a portion of the filtrate, add a few drops of freshly prepared sodium nitroprusside solution. The appearance of a deep violet or purple coloration confirms the presence of sulfur.[11]

Spectroscopic Profile

While a complete set of verified spectra for Sodium 5-hydroxynaphthalene-1-sulphonate is not consistently available across public databases, the expected spectral characteristics can be inferred from its structure and data from closely related analogues.

-

UV-Visible Spectroscopy: The naphthalene ring system is a strong chromophore. Naphthalene itself exhibits absorption maxima around 275 nm.[4] The presence of the hydroxyl group (an auxochrome) is expected to cause a bathochromic (red) shift to longer wavelengths. The UV-Vis spectrum of 1-naphthol shows distinct absorption bands, and a similar pattern is expected for this compound, making it highly suitable for detection by UV spectrophotometry.

-

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

-

S=O Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonate group, typically found around 1200 cm⁻¹ and 1050 cm⁻¹, respectively.

-

C=C Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic naphthalene ring.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show complex signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the six protons on the naphthalene ring. The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) would depend on the electronic effects of the -OH and -SO₃⁻ groups. The hydroxyl proton may appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

-

¹³C NMR: A ¹³C NMR spectrum is available for viewing on ChemicalBook.[7] It would display ten distinct signals for the ten carbon atoms of the naphthalene ring. The carbon attached to the hydroxyl group (C5) would be shifted downfield (e.g., ~150-160 ppm), while the carbon attached to the sulfonate group (C1) would also show a characteristic shift.

-

-

Mass Spectrometry (MS): LC-MS data for the free acid (5-hydroxynaphthalene-1-sulfonic acid) shows a precursor ion [M-H]⁻ at an m/z of 223.0071.[1] For the sodium salt, electrospray ionization (ESI) would likely show the anion at m/z 223.0071 in negative mode or potentially an adduct like [M+Na]⁺ at m/z 269.00 in positive mode.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and for quantification of naphthalene sulfonates.

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general framework. Method optimization (e.g., gradient profile, column choice) is essential for specific applications.

-

Instrumentation: An HPLC system equipped with a C18 reverse-phase column, UV or Fluorescence detector, and a gradient pump.

-

Mobile Phase:

-

A: Water with 0.1% formic acid or trifluoroacetic acid (for improved peak shape).

-

B: Acetonitrile or Methanol with 0.1% of the same acid.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: Standard C18, 4.6 x 250 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: Fluorescence detector (e.g., Excitation: ~280 nm, Emission: ~330 nm) is highly sensitive for this class of compounds. A UV detector set at a wavelength of maximum absorbance (e.g., ~280 nm) can also be used.

-

Gradient: A typical gradient might run from 10% B to 90% B over 20-30 minutes to elute the main compound and any potential impurities.

-

-

Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Relevance in Research and Drug Development

While its primary role has been in the dye industry, the chemical functionalities of Sodium 5-hydroxynaphthalene-1-sulphonate make it relevant to modern research.

-

Synthetic Building Block: It serves as a versatile precursor for synthesizing more complex molecules. Its reactive sites allow for the introduction of diverse functionalities, making it a useful scaffold in the development of novel compounds for pharmaceutical or materials science applications.[2]

-

Sulfonate Salts in Pharmaceuticals: Sulfonic acids are commonly used to form salts of basic drug molecules.[5] These salts, such as mesylates or besylates, often exhibit improved solubility, stability, and bioavailability compared to the free base. Studying model compounds like Sodium 5-hydroxynaphthalene-1-sulphonate can provide insights into the behavior of sulfonate-containing APIs.

-

Regulatory Considerations: A significant challenge in using sulfonic acids during synthesis or as counter-ions is the potential for the formation of genotoxic sulfonate esters. Regulatory agencies require stringent control of these impurities to TTC (Threshold of Toxicological Concern) limits.[5] Understanding the reactivity and stability of the sulfonate group under various conditions is paramount for risk mitigation.

Handling, Storage, and Safety

Based on safety data for related naphthalene sulfonate compounds, Sodium 5-hydroxynaphthalene-1-sulphonate should be handled with appropriate care.

-

Hazards: It is anticipated to cause serious eye irritation. Ingestion and inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, gloves, and a lab coat. If handling large quantities or if dust generation is likely, respiratory protection may be necessary.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[6] Keep the container tightly closed to prevent moisture absorption due to its hygroscopic nature.[6][8]

Conclusion

Sodium 5-hydroxynaphthalene-1-sulphonate is a well-defined chemical entity with a rich history in industrial chemistry and growing relevance in modern research. Its properties are dictated by the interplay between the naphthalene core and its hydroxyl and sulfonate substituents. A thorough understanding of its physicochemical properties, reactivity, and analytical profile—as detailed in this guide—is crucial for any scientist or researcher aiming to leverage this compound in synthesis, drug development, or materials science. Adherence to proper handling and storage protocols will ensure both experimental success and laboratory safety.

References

- Google Patents. CN104693076A - Sodium 5-hydroxynaphthalene-1-sulphonate producing method.

-

PubChem. 5-Hydroxynaphthalene-1-sulfonamide | C10H9NO3S | CID 87031. Available from: [Link]

-

ResearchGate. Synthesis route for compound 1 2.2.4. Synthesis of sodium.... Available from: [Link]

-

PubChem. 1-Naphthalenesulfonic acid, 5-hydroxy- | C10H8O4S | CID 67025. Available from: [Link]

-

Synthonix. 5-Hydroxynaphthalene-1-sulfonic acid - [H52323]. Available from: [Link]

-

GSRS. SODIUM 5-HYDROXY-1-NAPHTHALENESULFONATE. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Soft Matter. Available from: [Link]

-

Stenutz. 5-hydroxy-1-naphthalenesulfonic acid. Available from: [Link]

-

PubChem. Sodium;5-hydroxynaphthalene-1-sulfonic acid | C10H8NaO4S+ | CID 24181537. Available from: [Link]

-

PubChem. 5-Hydroxynaphthalene-1-sulfonamide | C10H9NO3S | CID 87031. Available from: [Link]

-

Ataman Kimya. SODIUM NAPHTHALENE SULPHONATE. Available from: [Link]

-

PhotochemCAD. Naphthalene. Available from: [Link]

-

ResearchGate. UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol.... Available from: [Link]

-

PubMed. The utility of sulfonate salts in drug development. Available from: [Link]

-

YouTube. Synthesis of Sodium Napthalene-1-Sulphonate (precursor to 1-napthol). Available from: [Link]

- Google Patents. US4540525A - Method for producing 1-naphthol-4-sulphonic acid.

-

Ataman Kimya. NAPHTHALENE SULFONATE. Available from: [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available from: [Link]

-

ResearchGate. Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. Available from: [Link]

-

ResearchGate. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Available from: [Link]

Sources

- 1. 1-Naphthalenesulfonic acid, 5-hydroxy- | C10H8O4S | CID 67025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. a2bchem.com [a2bchem.com]

- 3. rsc.org [rsc.org]

- 4. PhotochemCAD | Naphthalene [photochemcad.com]

- 5. ccount-chem.com [ccount-chem.com]

- 6. Sodium 5-hydroxynaphthalene-1-sulphonate(5419-77-2) 13C NMR [m.chemicalbook.com]

- 7. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0266151) [np-mrd.org]

- 8. researchgate.net [researchgate.net]

- 9. 5-Hydroxynaphthalene-1-sulfonamide | C10H9NO3S | CID 87031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Molecular Structure of Sodium 5-hydroxynaphthalene-1-sulphonate

Abstract

Sodium 5-hydroxynaphthalene-1-sulphonate is a pivotal aromatic compound whose molecular architecture dictates its utility across the chemical, pharmaceutical, and materials science sectors. Primarily recognized as a key intermediate in the synthesis of high-performance azo dyes and certain pharmaceutical agents, its value is intrinsically linked to the specific arrangement of its functional groups on the rigid naphthalene core.[1] This guide provides a comprehensive examination of its molecular structure, moving beyond a simple representation to explore the electronic and steric interplay between the naphthalene system, the electron-donating hydroxyl group, and the strongly electron-withdrawing, water-solubilizing sulfonate group. We will delve into the standard spectroscopic methodologies used for structural confirmation, present validated protocols for its analysis, and connect its structural features to its chemical reactivity, particularly in electrophilic aromatic substitution reactions like azo coupling. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of this versatile chemical building block.

Chemical Identity and Physicochemical Properties

The subject of this guide is the sodium salt of 5-hydroxynaphthalene-1-sulfonic acid. It is crucial to distinguish between the sulfonic acid form (CAS 117-59-9) and its more commonly used sodium salt (CAS 5419-77-2).[2] The presence of the sulfonate group as a salt significantly influences its physical properties, most notably conferring high water solubility, a feature essential for many of its industrial applications.[3]

| Property | Value | Source(s) |

| IUPAC Name | Sodium 5-hydroxynaphthalene-1-sulphonate | N/A |

| Synonyms | 1-Naphthol-5-sulfonic Acid Sodium Salt, L-Acid Sodium Salt | [2][4] |

| CAS Number | 5419-77-2 | [2] |

| Molecular Formula | C₁₀H₇NaO₄S | [2] |

| Molecular Weight | 246.21 g/mol | [2] |

| Appearance | Pale yellow to pale green solid | [2] |

| Melting Point | >280 °C (decomposes) | [2] |

| Solubility | Slightly soluble in DMSO and Methanol; Hygroscopic | [2] |

| SMILES (for anion) | C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)O | [5] |

| InChIKey (for anion) | YLKCHWCYYNKADS-UHFFFAOYSA-N | N/A |

The Molecular Architecture

The structure of 5-hydroxynaphthalene-1-sulphonate is defined by the unique ortho/para-like relationship of its substituents across the two fused rings of the naphthalene system. This arrangement is the primary determinant of its chemical behavior.

The Naphthalene Framework

The foundation is a planar, aromatic naphthalene ring system. Unlike benzene, the electron density in naphthalene is not uniform. The alpha-positions (1, 4, 5, 8) are more reactive towards electrophiles than the beta-positions (2, 3, 6, 7). This intrinsic reactivity is further modulated by the attached functional groups.

The Hydroxyl (-OH) Group at C5

Positioned at an alpha-position, the hydroxyl group is a powerful activating, ortho-, para-director. Through resonance, it donates electron density to the naphthalene ring system, particularly at the ortho (C4, C6) and para (C1, C8 - relative to the C5 position) positions. This significantly enhances the nucleophilicity of the ring, making it highly susceptible to attack by weak electrophiles, such as diazonium salts.

The Sulfonate (-SO₃⁻) Group at C1

The sulfonate group is a meta-directing deactivator. Its strong electron-withdrawing nature reduces the electron density of the ring it is attached to, making electrophilic substitution more difficult. However, its primary role in this molecule is often steric and physical. It imparts excellent water solubility and can sterically hinder reactions at the adjacent C2 and C8 positions. The interplay between the activating -OH group and the deactivating -SO₃⁻ group creates a highly specific reactivity profile.

Caption: Logical relationship of functional groups to the compound's properties.

Spectroscopic Elucidation of the Molecular Structure

Definitive structural analysis relies on a combination of spectroscopic techniques. While a public-domain crystal structure for this specific molecule is not available, its architecture can be confidently confirmed through NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

Expected Spectral Features:

-

¹H NMR: The proton NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the substitution pattern, each proton resides in a unique chemical environment. The proton ortho to the hydroxyl group (at C4) would likely be the most upfield (lowest ppm) due to strong shielding, while the proton ortho to the sulfonate group (at C2) would be shifted downfield. Complex spin-spin coupling (splitting) between adjacent protons would be observed, appearing as doublets and triplets (or more complex multiplets).

-

¹³C NMR: The carbon NMR spectrum should display ten distinct signals, one for each carbon atom in the naphthalene ring, as no plane of symmetry exists. The carbon bearing the hydroxyl group (C5) would be significantly shifted downfield (e.g., ~150-160 ppm), as would the carbon bearing the sulfonate group (C1).

Note on Data Availability: As of the publication of this guide, a publicly indexed and verified ¹H or ¹³C NMR spectrum for 5-hydroxynaphthalene-1-sulfonic acid or its sodium salt could not be located in standard chemical databases. The interpretation provided is theoretical, based on established chemical shift principles and data from closely related naphthalenesulfonic acid derivatives.[6][7]

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation:

-

Accurately weigh 10-15 mg of sodium 5-hydroxynaphthalene-1-sulphonate.

-

Due to its hygroscopic nature, ensure the sample is thoroughly dried under high vacuum prior to weighing.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), as it is a polar compound.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a ¹H NMR spectrometer operating at a minimum of 400 MHz for adequate signal dispersion.

-

Shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C spectrum, typically requiring a larger number of scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ ~2.50 ppm for ¹H).

-

Integrate the proton signals and analyze the splitting patterns (multiplicity) and coupling constants.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Spectral Features:

-

O-H Stretch: A broad, strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

S=O Stretch: Strong, characteristic absorption bands for the sulfonate group, typically appearing around 1340–1350 cm⁻¹ (asymmetric stretch) and 1150–1165 cm⁻¹ (symmetric stretch).

-

Aromatic C=C Stretch: Multiple sharp, medium-intensity bands in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Protocol 2: FT-IR Spectroscopic Analysis

-

Sample Preparation (ATR):

-

Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure firm contact between the sample and the crystal using the pressure anvil.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Identify and label the major absorption bands corresponding to the key functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula.

Expected Spectral Features:

-

Using Electrospray Ionization (ESI) in negative mode, the primary ion observed would be the [M-Na]⁻ anion, corresponding to the 5-hydroxynaphthalene-1-sulfonate ion. The expected m/z (mass-to-charge ratio) would be approximately 223.01, confirming the molecular formula C₁₀H₇O₄S⁻.

Protocol 3: LC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~10-100 µg/L) in a suitable solvent system, such as a water/methanol mixture.

-

-

Instrumentation:

-

Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.

-

A C18 reverse-phase column is typically used for separation.[8]

-

-

Data Acquisition:

-

Inject the sample and acquire data in negative ion mode, scanning a relevant mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

-

Identify the molecular ion peak [M-Na]⁻ and compare its exact mass to the theoretical value to confirm the elemental composition.

-

Chemical Reactivity and Role in Synthesis

The molecular structure directly governs the compound's reactivity, making it a valuable "coupling component" in dye synthesis.

Electrophilic Aromatic Substitution: The Azo Coupling Reaction

The most significant reaction of 5-hydroxynaphthalene-1-sulphonate is its coupling with an aromatic diazonium salt (Ar-N₂⁺) to form an azo dye (Ar-N=N-Ar').

Mechanism and Regioselectivity:

-

Activation: The reaction is typically carried out under alkaline conditions (pH 9-10).[9] The base deprotonates the hydroxyl group to form a highly activating phenoxide/naphthoxide ion (-O⁻).

-

Electrophilic Attack: The diazonium ion, a weak electrophile, preferentially attacks the electron-rich position of the naphthalene ring.

-

Directing Effects: The powerful activating and directing effect of the C5-O⁻ group strongly favors substitution at the C4 position, which is ortho to the activating group. The sulfonate group at C1 provides steric hindrance, further disfavoring attack at the C2 position.

-

Product Formation: The resulting intermediate rearomatizes by losing a proton to form the stable, highly conjugated azo dye.

It is noteworthy that the reactivity can be sensitive to reaction conditions, and in some specific contexts, this compound has been reported to be unreactive towards certain diazonium salts, highlighting the need for careful optimization in synthetic design.[1]

Caption: Workflow of the Azo Coupling reaction with 5-hydroxynaphthalene-1-sulphonate.

Summary and Key Insights

The molecular structure of sodium 5-hydroxynaphthalene-1-sulphonate is a masterclass in functional group synergy. The strategic placement of a strongly activating hydroxyl group and a solubilizing, deactivating sulfonate group on the naphthalene scaffold creates a molecule with highly predictable and useful properties. Its planarity and electron distribution, dictated by this substitution pattern, make it an excellent nucleophile for azo coupling reactions, while its ionic nature ensures processability in aqueous media. A thorough understanding of its structure, confirmed through the spectroscopic protocols detailed herein, is fundamental to its effective application in the development of advanced materials and therapeutics.

References

-

Stenutz, R. 5-hydroxy-1-naphthalenesulfonic acid. NIST Chemistry WebBook. [Online] Available at: [Link]

-

DyeIntermediates.net. 5-Hydroxynaphthalene-1-sulfonic acid. [Online] Available at: [Link]

- Diener, H., & Zollinger, H. (1986). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Canadian Journal of Chemistry, 64(6), 1102–1107.

- Shamsipur, M., et al. (2018). Spectrophotometric determination of four naphthalene sulfonates in seawater after their molecularly imprinted stir bar sorptive extraction. Journal of the Iranian Chemical Society, 15(3), 633-641.

- Soth, M. J., et al. (2021). Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. Metabolites, 11(9), 589.

- Uporova, E. P., & Savvin, S. B. (1987). Spectrophotometric titration of mixtures of naphthalene sulfonates based on their electron-donor properties in water/acetone solutions. Journal of Analytical Chemistry of the USSR, 42(1), 52-56.

-

University of Toronto. The Synthesis of Azo Dyes. [Online] Available at: [Link]

- Zare, F., et al. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry, 47(2), 143-156.

- Nödler, K., et al. (2012). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection.

- Galan, M. C., et al. (2014). A Chemoselective Rapid Azo-Coupling Reaction (CRACR) for “Unclickable” Bioconjugation.

-

PubChem. 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-. [Online] Available at: [Link]

-

The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye. [Online] Available at: [Link]

- Zollinger, H. (1984). Mechanism of Azo Coupling Reactions XXXIII. pH-dependence and micromixing effects on the product distribution of couplings with 6-amino-4-hydroxy-2-naphthalenesulfonic acid. Helvetica Chimica Acta, 67(4), 1054-1064.

-

PubChem. 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-. [Online] Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sodium 5-hydroxynaphthalene-1-sulphonate CAS#: 5419-77-2 [m.chemicalbook.com]

- 3. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-hydroxynaphthalene-1-sulphonic acid | 117-59-9 [chemnet.com]

- 5. 117-59-9|5-Hydroxynaphthalene-1-sulfonic acid|BLD Pharm [bldpharm.com]

- 6. 2-Amino-6-chloro-4-nitrophenol | 6358-09-4 | Benchchem [benchchem.com]

- 7. 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- | C10H9NO4S | CID 6752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. 3,5-dimethylbenzenesulfonic Acid | 18023-22-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to Sodium 5-hydroxynaphthalene-1-sulphonate: Synthesis, Applications, and Analytical Methodologies

This guide provides a comprehensive technical overview of Sodium 5-hydroxynaphthalene-1-sulphonate, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, chemical properties, synthesis pathways, and diverse applications, with a particular focus on its role in the synthesis of dyes and as a precursor in pharmaceutical research.

Compound Identification and Synonyms

Sodium 5-hydroxynaphthalene-1-sulphonate is an organic compound with the chemical formula C₁₀H₇NaO₄S. It is the sodium salt of 5-hydroxynaphthalene-1-sulfonic acid. Due to its historical and commercial significance, it is known by several synonyms.

Table 1: Synonyms and Identifiers for Sodium 5-hydroxynaphthalene-1-sulphonate

| Identifier | Value |

| Systematic Name | Sodium 5-hydroxynaphthalene-1-sulphonate |

| Common Synonyms | Sodium 1-Naphthol-5-sulfonate[1], 1-Naphthol-5-sulfonic Acid Sodium Salt[1], L-Acid sodium salt[1] |

| CAS Number | 5419-77-2[1][2][3] |

| Molecular Formula | C₁₀H₇NaO₄S[1][2][3] |

| Molecular Weight | 246.21 g/mol [1][2][3] |

| Related Acid CAS | 117-59-9 (5-Hydroxynaphthalene-1-sulfonic acid)[4] |

Physicochemical Properties

Understanding the physicochemical properties of Sodium 5-hydroxynaphthalene-1-sulphonate is crucial for its handling, storage, and application in various chemical processes.

Table 2: Physicochemical Properties of Sodium 5-hydroxynaphthalene-1-sulphonate

| Property | Value |

| Appearance | Pale yellow to pale green solid[3] |

| Melting Point | >280°C with decomposition[3] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol.[3] |

| Storage | Hygroscopic. Should be stored in a freezer under an inert atmosphere.[3] |

Synthesis of Sodium 5-hydroxynaphthalene-1-sulphonate

The industrial synthesis of Sodium 5-hydroxynaphthalene-1-sulphonate is a multi-step process that requires precise control of reaction conditions to ensure high purity and yield. A common method involves the high-pressure hydrolysis of disodium 1,5-naphthalenedisulfonate in the presence of a strong base.[5][6]

Reaction Pathway

The synthesis proceeds via a nucleophilic aromatic substitution reaction where a sulfonate group is displaced by a hydroxyl group under harsh conditions.

Caption: Synthesis workflow for Sodium 5-hydroxynaphthalene-1-sulphonate.

Detailed Experimental Protocol

The following protocol is based on the process described in patent CN104693076A.[5][6]

-

Charging the Reactor: A high-pressure kettle is charged with a caustic soda solution (27-35% concentration). Subsequently, disodium 1,5-naphthalenedisulfonate (99.1-99.3% purity) is added. The typical feed ratio of disodium 1,5-naphthalenedisulfonate to caustic soda solution is 1:1.5-1.75.[5][6]

-

Hydrolysis: The reactor is sealed and the mixture is slowly heated to 227-230°C. The reaction is maintained at a pressure of 1-2 MPa for 20 hours.[5][6]

-

Cooling and Filtration: After the reaction is complete, cooling water is circulated to reduce the temperature of the mixture to 90°C. Water is then added to adjust the degree of crystallinity at 80°C. The mixture is filtered at this temperature to remove the sodium sulfite by-product.[5][6]

-

Crystallization and Isolation: The filtrate is slowly cooled to 10°C, leading to the crystallization of the product. The solid Sodium 5-hydroxynaphthalene-1-sulphonate is then isolated by centrifugation, typically achieving a purity of 98-99%. The remaining centrifugal mother liquor can be recycled in subsequent batches.[5][6]

Mechanistic Insights: Kinetic vs. Thermodynamic Control

The synthesis of hydroxynaphthalene sulfonates is a prime example of kinetic versus thermodynamic control. In the sulfonation of naphthalene, the 1-sulfonic acid isomer is the kinetically favored product at lower temperatures (below 60°C), as it forms more rapidly. However, at higher temperatures (above 160°C), the thermodynamically more stable 2-sulfonic acid isomer predominates.[7] This principle is crucial in industrial synthesis to selectively produce the desired isomer.

Applications in Research and Industry

Sodium 5-hydroxynaphthalene-1-sulphonate is a valuable intermediate with applications spanning several industries, most notably in the production of colorants and as a building block in organic synthesis.

Azo Dye Synthesis

The most significant application of Sodium 5-hydroxynaphthalene-1-sulphonate is as a coupling component in the synthesis of azo dyes.[8] The electron-rich naphthalene ring, activated by the hydroxyl group, readily undergoes azo coupling with diazonium salts to form intensely colored compounds. These dyes are widely used in the textile, printing, and pigment industries.[8]

Caption: General workflow for Azo Dye synthesis.

Experimental Protocol for Azo Dye Synthesis:

-

Diazotization: A primary aromatic amine is dissolved or suspended in a cold aqueous mineral acid (e.g., HCl) at 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.[1]

-

Coupling: The freshly prepared diazonium salt solution is slowly added to a solution of Sodium 5-hydroxynaphthalene-1-sulphonate dissolved in an alkaline medium. The coupling reaction typically occurs rapidly, resulting in the precipitation of the azo dye.[1]

-

Isolation: The azo dye is isolated by filtration, washed, and dried. "Salting out" with sodium chloride can be employed to decrease the solubility of the dye and promote precipitation.[1]

Pharmaceutical and Agrochemical Intermediate

The presence of both hydroxyl and sulfonic acid functional groups makes Sodium 5-hydroxynaphthalene-1-sulphonate a versatile precursor in pharmaceutical and agrochemical synthesis.[8] These groups can be readily modified through reactions such as esterification and sulfonylation, allowing for the construction of more complex molecules.[8]

While direct applications in final drug products are not common, its structural motif is found in various biologically active compounds. For instance, a related compound, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, has been investigated as a novel antibiofilm agent targeting the quorum-sensing system in Pseudomonas aeruginosa.[9] This highlights the potential for developing new therapeutic agents based on the hydroxynaphthalene sulfonic acid scaffold.

Photoresist Technology

Sodium 5-hydroxynaphthalene-1-sulphonate is also used in the synthesis of sensitizers for photoresist materials.[5][6] These materials are critical in the microelectronics industry for the fabrication of integrated circuits.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is the predominant analytical technique for the separation and quantification of naphthalene sulfonates.

5.1. HPLC with Fluorescence Detection

Due to the inherent fluorescence of the naphthalene ring system, HPLC coupled with a fluorescence detector offers high sensitivity and selectivity for the analysis of Sodium 5-hydroxynaphthalene-1-sulphonate and related compounds.

A typical method involves:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: Fluorescence detection with excitation and emission wavelengths optimized for the specific analyte. For naphthalene sulfonates, excitation is often in the range of 225-280 nm and emission in the range of 330-360 nm.[10]

Solid-phase extraction (SPE) can be employed for sample pre-concentration and cleanup, especially when dealing with complex matrices.[10][11]

Safety and Handling

Sodium 5-hydroxynaphthalene-1-sulphonate should be handled with appropriate personal protective equipment. It is known to cause skin and eye irritation, and may cause respiratory irritation. It is also hygroscopic and should be stored in a dry, well-ventilated place.

Conclusion

Sodium 5-hydroxynaphthalene-1-sulphonate is a chemical intermediate of significant industrial importance. Its utility is primarily driven by its role as a key building block in the synthesis of azo dyes. Furthermore, its reactive functional groups make it a valuable precursor for the development of novel pharmaceutical and specialty chemicals. A thorough understanding of its synthesis, reactivity, and analytical methodologies is essential for its effective and safe utilization in research and industrial applications.

References

-

The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

- CN104693076A - Sodium 5-hydroxynaphthalene-1-sulphonate producing method. (2015). Google Patents.

-

Synthesis of An Azo Dye. (n.d.). Scribd. Retrieved from [Link]

-

5-Hydroxynaphthalene-1-sulfonic acid. (2013). World Of Chemicals. Retrieved from [Link]

- Process for the preparation of metallizable azo dyes. (1996). Google Patents.

-

Computational and experimental validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a novel antibiofilm agent. (2023). PubMed. Retrieved from [Link]

-

Optimizing Chemical Synthesis with Sodium 1-Naphthol-4-sulfonate. (2024). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Sulfonation of a series of naphthalenes containing two different oxy substituents. (2001). ResearchGate. Retrieved from [Link]

-

SYNTHESIS OF AZO DYES. (2019). ResearchGate. Retrieved from [Link]

-

The synthesis of 1 and 2-naphthols from Napththalene. (2009). Sciencemadness.org. Retrieved from [Link]

- CN104693076A - Sodium 5-hydroxynaphthalene-1-sulphonate producing method. (2015). Google Patents.

-

1-Naphthalenesulfonic acid, 5-hydroxy-. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. (2019). ACS Omega. Retrieved from [Link]

-

5-Amino-4-hydroxynaphthalene-1-sulfonic acid. (n.d.). PubChem. Retrieved from [Link]

-

5-Hydroxynaphthalene-1-sulfonic acid. (n.d.). Synthonix. Retrieved from [Link]

-

HPLC Methods For Pharmaceutical Analysis. (n.d.). Scribd. Retrieved from [Link]

- Process for preparing naphthalene-1,3,6-trisulphonic acid. (1982). Google Patents.

-

Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. (2023). MDPI. Retrieved from [Link]

-

Study the fluorescent and conductivity properties of a 4-hydroxy-3-nitro-1,8-naphthalic anhydride. (2021). Journal of Physics: Conference Series. Retrieved from [Link]

-

Poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified glassy carbon electrode for square wave voltammetric determination of amoxicillin. (2019). SpringerOpen. Retrieved from [Link]

-

Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. (2013). ResearchGate. Retrieved from [Link]

-

A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite. (2022). MDPI. Retrieved from [Link]

-

Sodium;5-hydroxynaphthalene-1-sulfonic acid. (n.d.). PubChem. Retrieved from [Link]

-

Dye. (n.d.). Wikipedia. Retrieved from [Link]

-

Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. (2017). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sodium 5-hydroxynaphthalene-1-sulphonate | 5419-77-2 [m.chemicalbook.com]

- 3. Sodium 5-hydroxynaphthalene-1-sulphonate CAS#: 5419-77-2 [chemicalbook.com]

- 4. 1-Naphthalenesulfonic acid, 5-hydroxy- | C10H8O4S | CID 67025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hydroxynaphthalene-1-sulfonic Acid|CAS 567-47-5 [benchchem.com]

- 6. CN104693076A - Sodium 5-hydroxynaphthalene-1-sulphonate producing method - Google Patents [patents.google.com]

- 7. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. a2bchem.com [a2bchem.com]

- 9. Computational and experimental validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a novel antibiofilm agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Sodium 5-hydroxynaphthalene-1-sulphonate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Sodium 5-hydroxynaphthalene-1-sulphonate (CAS No. 5419-77-2). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical underpinnings of solubility, presents a qualitative and estimated solubility profile in various common solvents, and offers detailed, field-proven experimental protocols for both thermodynamic (equilibrium) and kinetic solubility determination. By explaining the causality behind experimental choices and grounding all information in authoritative scientific principles, this guide serves as a practical resource for laboratory applications, from early-stage research to process development.

Introduction: The Critical Role of Solubility

Sodium 5-hydroxynaphthalene-1-sulphonate is an important chemical intermediate, particularly in the synthesis of dyes and pigments.[1] Its utility in various synthetic pathways is fundamentally governed by its ability to dissolve in different reaction media. A thorough understanding of its solubility is paramount for optimizing reaction kinetics, improving yield and purity, and developing robust and scalable manufacturing processes.

This guide moves beyond a simple listing of data points. As a Senior Application Scientist, my objective is to provide a framework for thinking about solubility—how to predict it, how to measure it accurately, and how to interpret the results in a meaningful context. We will explore the molecular interactions that dictate solubility and provide researchers with the practical tools to make informed decisions in their own laboratory settings.

Theoretical Framework: The Science of Dissolution

The solubility of a compound is the result of a thermodynamic balance between the energy required to break the interactions within the solute's crystal lattice (solute-solute interactions) and the energy released upon the formation of new interactions between the solute and the solvent molecules (solute-solvent interactions).[2] This process is governed by the Gibbs free energy of solvation (ΔGsolv), which must be negative for dissolution to be spontaneous.[3]

The "Like Dissolves Like" Principle and Molecular Structure

The adage "like dissolves like" is a foundational concept in solubility, emphasizing that substances with similar intermolecular forces are more likely to be soluble in one another.[4] Sodium 5-hydroxynaphthalene-1-sulphonate possesses a dual nature:

-

A Polar/Ionic Head: The sodium sulfonate (-SO₃⁻Na⁺) and hydroxyl (-OH) groups are highly polar and capable of strong ion-dipole interactions and hydrogen bonding.[5][6] This part of the molecule is hydrophilic.

-

A Nonpolar Aromatic Core: The naphthalene ring system is a large, nonpolar hydrocarbon structure, which is hydrophobic.

This amphiphilic character means its solubility is a complex interplay of these competing characteristics. In polar protic solvents like water, the strong ion-dipole and hydrogen bonding interactions with the sulfonate and hydroxyl groups are expected to dominate, leading to high solubility.[6] In nonpolar solvents, the energy required to break the strong ionic bonds of the salt is not compensated by weak van der Waals interactions with the solvent, resulting in poor solubility.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction for Researchers

In the context of drug discovery and development, it is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid. It is a thermodynamically stable value and is considered the "gold standard" for assessing the intrinsic solubility of a compound.[7] The shake-flask method is the most common technique for its determination.[8]

-

Kinetic Solubility: This is measured by observing the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[9] This method is high-throughput and often used in early drug discovery for rapid screening.[1][10] However, the values obtained can be higher than the thermodynamic solubility because the compound may exist in a supersaturated or amorphous state.[5]

The choice between these methods depends on the stage of research. Kinetic solubility is valuable for quickly ranking compounds in early discovery, while thermodynamic solubility is essential for later-stage development, formulation, and regulatory submissions.[7][9]

Solubility Profile of Sodium 5-hydroxynaphthalene-1-sulphonate

| Solvent | Solvent Type | Expected Solubility | Rationale and Field Insights |

| Water | Polar Protic | High | The highly polar sodium sulfonate and hydroxyl groups will form strong ion-dipole and hydrogen bonds with water, driving dissolution.[4][13] The compound is known to be hygroscopic, indicating a strong affinity for water.[11] |

| Methanol | Polar Protic | Slightly Soluble to Soluble | Methanol can engage in hydrogen bonding and has a moderate polarity, allowing it to solvate the ionic head. However, the nonpolar naphthalene core may limit high solubility. Manufacturer data sheets often list it as "slightly soluble".[11] |

| Ethanol | Polar Protic | Slightly Soluble | Ethanol is less polar than methanol. The larger alkyl chain reduces its efficiency in solvating the ionic salt, leading to lower expected solubility compared to methanol.[14] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble to Soluble | DMSO is a strong polar aprotic solvent capable of solvating the sodium cation effectively. It is a common solvent for creating stock solutions of moderately polar compounds.[15] Manufacturer data indicates "slight solubility".[11] |

| Acetone | Polar Aprotic | Very Slightly Soluble to Insoluble | Acetone has a lower dielectric constant than DMSO and is less effective at solvating ionic species. The large nonpolar part of the solute will also hinder dissolution. |

| Acetonitrile | Polar Aprotic | Very Slightly Soluble to Insoluble | Similar to acetone, acetonitrile is not a strong solvent for ionic salts, despite its polarity. |

| Tetrahydrofuran (THF) | Aprotic Ether | Insoluble | THF has low polarity and cannot effectively solvate the ionic groups. The energy cost of breaking the crystal lattice would be too high. |

| Toluene / Hexane | Nonpolar | Insoluble | These nonpolar solvents cannot overcome the strong ionic and hydrogen bonding forces within the solute's crystal lattice. |

Note: "Slightly Soluble" and other qualitative terms are based on general chemical principles and available data sheets. For precise applications, experimental determination is mandatory.

Experimental Protocols for Solubility Determination

The following protocols provide detailed, step-by-step methodologies for determining the solubility of Sodium 5-hydroxynaphthalene-1-sulphonate. These are designed to be self-validating and can be adapted to specific laboratory equipment and conditions.

Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol determines the thermodynamic solubility and is considered the benchmark for accurate solubility measurement.[8][16]

Objective: To determine the concentration of Sodium 5-hydroxynaphthalene-1-sulphonate in a saturated solution at thermodynamic equilibrium.

Materials:

-

Sodium 5-hydroxynaphthalene-1-sulphonate (high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)

-

Analytical balance

-

Calibrated pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of solid Sodium 5-hydroxynaphthalene-1-sulphonate to a glass vial. "Excess" means enough solid will visibly remain undissolved at the end of the experiment. This is critical to ensure equilibrium with the solid phase is maintained.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the pre-equilibrated solvent at the desired temperature (e.g., 25 °C or 37 °C) to the vial.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker. Agitate the samples at a consistent speed (e.g., 150 rpm) for a predetermined time to ensure equilibrium is reached. A common duration is 24 to 48 hours.[16] It is advisable to run a preliminary experiment to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled environment for at least 1-2 hours to allow the excess solid to sediment. Then, carefully withdraw a sample of the supernatant using a pipette. Immediately filter the sample through a syringe filter to remove any remaining microscopic particles. Causality Check: This step is crucial. Unfiltered solids will lead to an overestimation of solubility.

-

Sample Dilution: Dilute the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or g/L.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 2: Kinetic Solubility Determination via Nephelometry

This protocol provides a high-throughput method for assessing the solubility of a compound from a DMSO stock solution, which is common in early drug discovery screening.[11][12]

Objective: To determine the concentration at which Sodium 5-hydroxynaphthalene-1-sulphonate precipitates from an aqueous solution when introduced from a DMSO stock.

Materials:

-

10 mM stock solution of Sodium 5-hydroxynaphthalene-1-sulphonate in 100% DMSO

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microtiter plates (clear bottom)

-

Multichannel pipette or automated liquid handler

-

Plate shaker

-

Nephelometer (plate reader capable of measuring light scattering)

Procedure:

-

Stock Solution Addition: Into the wells of a 96-well plate, dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution.

-

Buffer Addition: Using a multichannel pipette, rapidly add the aqueous buffer to each well to achieve the desired final concentration (e.g., 98 µL of buffer for a 1:50 dilution, resulting in a 200 µM final concentration and 2% DMSO).

-

Mixing and Incubation: Immediately place the plate on a plate shaker and mix for a specified period (e.g., 1-2 hours) at room temperature.[9]

-

Measurement: After incubation, place the microtiter plate into a nephelometer and measure the light scattering in each well.

-

Data Analysis: Compare the light scattering signal of the test compound wells to wells containing only buffer (negative control) and wells with a known insoluble compound (positive control). The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Molecular Interactions and Solubility: A Deeper Look

The dissolution process can be visualized as a competition between three types of interactions. The overall thermodynamics of this process dictates the final solubility.

Caption: Intermolecular forces governing the dissolution process.

For Sodium 5-hydroxynaphthalene-1-sulphonate in water:

-

Solute-Solute Interactions (Lattice Energy): Strong ionic bonds and hydrogen bonds hold the molecules together in a crystal lattice. This energy must be overcome.

-

Solvent-Solvent Interactions: Water molecules are strongly associated through a network of hydrogen bonds. Creating a cavity for the solute disrupts this network.

-

Solute-Solvent Interactions (Solvation Energy): The formation of strong ion-dipole interactions between water and the Na⁺ and SO₃⁻ ions, along with hydrogen bonds to the -OH and sulfonate groups, releases a significant amount of energy. It is the favorable nature of these interactions that allows the compound to dissolve readily in water.

Conclusion and Future Recommendations

This guide has established the theoretical basis for understanding the solubility of Sodium 5-hydroxynaphthalene-1-sulphonate and provided robust, actionable protocols for its experimental determination. While precise quantitative data remains sparse in public literature, the provided qualitative profile, grounded in the compound's amphiphilic structure, offers a reliable starting point for solvent selection.

For professionals requiring precise solubility data for process modeling, formulation, or regulatory purposes, it is strongly recommended to perform the equilibrium shake-flask method outlined in this document. The resulting data will provide a true thermodynamic value, ensuring accuracy and reproducibility in subsequent applications. Future work should focus on the systematic generation and publication of such quantitative data across a range of pharmaceutically and industrially relevant solvents and temperatures to create a comprehensive public repository for this important chemical intermediate.

References

- American Chemical Society. (n.d.). Solvents and Solubility.

-

Allen Institute. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. Retrieved from [Link]

- Google Patents. (2015). CN104693076A - Sodium 5-hydroxynaphthalene-1-sulphonate producing method.

- Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.

- Martinez, M. N., & Amidon, G. L. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.

- Cristofoletti, R., & Dressman, J. B. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 52(1), 149-158.

-

PubChem. (n.d.). Sodium;5-hydroxynaphthalene-1-sulfonic acid. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Sodium 4-Hydroxy-1-Naphthalenesulfonate: A Key Dye Intermediate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthalenesulfonic acid, 5-hydroxy-. Retrieved from [Link]

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2021). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Britannica. (n.d.). Sulfonic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Solvation Thermodynamics. Retrieved from [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

-

PubChem. (n.d.). Sodium 2-naphthalenesulfonate. Retrieved from [Link]

-

YouTube. (2024). Free Energy of Dissolution. Retrieved from [Link]

- Martinez, F., & Jouyban, A. (2020). Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. MDPI.

Sources

- 1. CN104693076A - Sodium 5-hydroxynaphthalene-1-sulphonate producing method - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-Naphthalenesulfonic acid, 3-hydroxy-4-(2-(2-hydroxy-5-methylphenyl)diazenyl)-, compd. with 2,2',2''-nitrilotris(ethanol) (1:1) | C23H29N3O8S | CID 174837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ccount-chem.com [ccount-chem.com]

- 5. Sodium 5-hydroxynaphthalene-1-sulphonate CAS#: 5419-77-2 [m.chemicalbook.com]

- 6. 5419-55-6 CAS MSDS (Triisopropyl borate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Sodium 5-hydroxynaphthalene-1-sulfonic acid | C10H8NaO4S+ | CID 24181537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate | C10H8NNaO7S2 | CID 56842875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. a2bchem.com [a2bchem.com]

- 11. Sodium 5-hydroxynaphthalene-1-sulphonate | 5419-77-2 [m.chemicalbook.com]

- 12. Sodium 2-naphthalenesulfonate | C10H7NaO3S | CID 23661868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. ptacts.uspto.gov [ptacts.uspto.gov]

- 15. US2955134A - Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid - Google Patents [patents.google.com]

- 16. Sodium 5-hydroxynaphthalene-1-sulphonate | 5419-77-2 [amp.chemicalbook.com]

Thermal Stability and Decomposition of Sodium 5-hydroxynaphthalene-1-sulphonate: A Methodological and Interpretive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Thermal Stability

Sodium 5-hydroxynaphthalene-1-sulphonate is a key aromatic organic intermediate. Its structure, featuring both a hydroxyl and a sulfonic acid group on a naphthalene backbone, makes it a versatile precursor in the synthesis of azo dyes, pigments, and potentially in the development of pharmaceutical agents.[1] In any application involving heating, such as synthesis, purification, drying, or formulation, understanding the compound's thermal stability is not merely a matter of process optimization but of safety, purity, and final product integrity.

Thermal decomposition can lead to the generation of impurities, some of which could be hazardous or alter the efficacy and safety profile of a final product. This is particularly relevant in the pharmaceutical industry, where stringent control over impurities is mandatory.[2][3] For instance, the degradation of sulfonate-containing molecules can be complex, and understanding the onset temperature of decomposition, the nature of the evolved gases, and the structure of the resulting non-volatile residues is paramount for defining safe handling, storage, and processing parameters.

This guide provides a comprehensive framework for the systematic evaluation of the thermal stability and decomposition pathway of Sodium 5-hydroxynaphthalene-1-sulphonate. It combines established principles of thermal analysis with insights from studies on analogous naphthalene sulfonate compounds to offer a robust, self-validating experimental approach.

Theoretical Context: Insights from Analogous Naphthalene Sulfonates

While specific, detailed thermal decomposition studies on Sodium 5-hydroxynaphthalene-1-sulphonate are not extensively covered in publicly accessible literature, significant research on related naphthalene mono- and di-sulfonates (NDS and NSA) provides a strong predictive foundation.[4] Studies conducted under geothermal conditions (100-400°C) reveal several key trends applicable to this class of compounds:

-

Temperature and pH Dependence: The stability of naphthalene sulfonates is a strong function of temperature and solution pH.[4] Decomposition rates accelerate significantly at temperatures above 300°C.

-

Decomposition Products: At elevated temperatures (≥300°C), thermal disproportionation is common, yielding the parent naphthalene "backbone," as well as 1-naphthol and 2-naphthol.[4][5]

-

Desulfonation: The primary decomposition pathway often involves the cleavage of the C-S bond, leading to desulfonation. For instance, 1,5-naphthalene disulfonate has been shown to first transform into 1-naphthalene sulfonate at temperatures ≥200°C before further decomposition.[4]

-

Influence of Atmosphere: The presence of oxygen can significantly alter the decomposition pathway, potentially leading to oxidative byproducts.[6]

Based on these findings, we can hypothesize that the thermal decomposition of Sodium 5-hydroxynaphthalene-1-sulphonate may proceed through several pathways, including desulfonation to form 5-hydroxynaphthalene, or more extensive fragmentation at higher temperatures to yield products like naphthalene, naphthols, and oxides of sulfur and carbon.

Experimental Workflow for Thermal Characterization

A multi-technique approach is essential for a complete and unambiguous characterization of thermal stability. The following workflow provides a logical progression from initial screening to in-depth mechanistic understanding.

Caption: Proposed experimental workflow for thermal analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss events. This is the cornerstone experiment for assessing thermal stability.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of finely ground Sodium 5-hydroxynaphthalene-1-sulphonate into a ceramic or platinum crucible.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to and during the analysis. This ensures an inert atmosphere, allowing for the study of intrinsic thermal decomposition without oxidation.

-

Heating Program: Heat the sample from 30°C to 800°C at a linear heating rate of 10°C/min. A controlled heating rate is crucial for reproducible results.[7]

-

Data Analysis: Plot the percentage mass loss versus temperature. The onset temperature of decomposition is determined from the intersection of the baseline tangent with the tangent of the mass loss curve. Note the temperature ranges and percentage mass loss for each distinct decomposition step.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with them.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum pan. A sealed pan is used to contain any evolved gases and prevent mass loss, allowing for the detection of a clear melting point if it occurs before decomposition.

-

Atmosphere: Maintain a nitrogen purge at 50 mL/min.

-

Heating Program: Heat the sample from 30°C to a temperature just beyond the final decomposition event observed in TGA (e.g., 450°C) at a heating rate of 10°C/min.[8]

-

Data Analysis: Plot the heat flow versus temperature. Identify endothermic peaks (melting) and exothermic peaks (decomposition, crystallization). Integrate the peak areas to determine the enthalpy (ΔH) of these transitions. Comparing the DSC thermogram with the TGA curve helps to distinguish a melting event (endotherm with no mass loss) from decomposition (endotherm or exotherm with mass loss).[9]

Protocol 3: Evolved Gas Analysis (EGA) via TGA-MS/FTIR

Objective: To identify the chemical nature of the gases evolved during decomposition. This is critical for elucidating the decomposition mechanism.

Methodology:

-

System Setup: Use a TGA instrument coupled via a heated transfer line to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

-

TGA Program: Run the same TGA program as in Protocol 3.1 (30°C to 800°C at 10°C/min in nitrogen).

-

Data Acquisition:

-

TGA-MS: Continuously monitor for specific mass-to-charge ratios (m/z) of expected fragments. Key fragments to monitor would include: m/z 18 (H₂O), 44 (CO₂), 64 (SO₂), and fragments corresponding to naphthalene or naphthol.

-

TGA-FTIR: Continuously collect IR spectra of the evolved gas stream. Look for characteristic absorption bands, such as those for O-H (water), C=O (carbon dioxide, carbon monoxide), and S=O (sulfur dioxide).[10]

-

-

Data Analysis: Correlate the evolution profile of each identified gas with the specific mass loss events observed in the TGA curve.

Hypothetical Decomposition Pathway and Data Interpretation

Based on the principles outlined, a plausible decomposition pathway can be proposed and visualized.

Caption: Hypothetical multi-stage thermal decomposition pathway.

Data Summary Table

The experimental workflow would yield quantitative data that can be summarized for clear interpretation.

| Parameter | Analytical Technique | Expected Observation | Implication for Stability |

| Onset of Decomposition (T_onset) | TGA | e.g., ~300°C | Defines the maximum short-term processing temperature. |